Allyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Allyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and as fluorescent probes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate typically involves the reaction of 2-methylimidazo[1,2-a]pyridine with allyl bromide in the presence of a base such as sodium methoxide. The reaction proceeds through nucleophilic substitution, where the amino group at the 8th position reacts with the allyl bromide to form the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Allyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The amino group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Allyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Used in the development of light-sensitive dyes and optical media for data storage
Mechanism of Action
The mechanism of action of Allyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial properties.
3-Bromo-2-methylimidazo[1,2-a]pyridine: Exhibits significant antibacterial activity.
Uniqueness
Allyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other imidazo[1,2-a]pyridine derivatives .
Properties
Molecular Formula |
C12H13N3O2 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
prop-2-enyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C12H13N3O2/c1-3-7-17-12(16)10-8(2)14-11-9(13)5-4-6-15(10)11/h3-6H,1,7,13H2,2H3 |
InChI Key |
LSACXCGDSKCFAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=C(C2=N1)N)C(=O)OCC=C |
Origin of Product |
United States |
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